![molecular formula C18H24N4O3 B2689470 tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate CAS No. 198823-38-0](/img/structure/B2689470.png)
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O3 . It has a molecular weight of 344.41 .
Synthesis Analysis
The synthesis of “tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate” can be achieved from 3-Cyanophenyl isocyanate and 4-Amino-1-Boc-piperidine .Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4-position with a ureido group that is further substituted with a 3-cyanophenyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a minimum content of 95% .Scientific Research Applications
Synthesis of Small Molecule Anticancer Drugs
This chemical serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) outlines a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is vital for dysfunctional signaling pathways in cancer therapy. The study highlights the compound's role in overcoming resistance problems in cancer treatment and its potential in developing drugs for depression and cerebral ischemia as well (Zhang, Ye, Xu, & Xu, 2018).
Key Intermediate for Biologically Active Compounds
Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in creating crizotinib and other biologically active compounds. The research emphasizes the compound's versatility in medicinal chemistry and drug development processes (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Development of Nociceptin Antagonists
An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for synthesizing nociceptin antagonists, has been developed. This process is significant for creating compounds that can potentially alleviate chronic pain, demonstrating the chemical's role in advancing pain management therapies (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Structural Studies and Biological Evaluation
Sanjeevarayappa et al. (2015) conducted synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This research not only elucidates the structural aspects of the compound but also assesses its biological activities, including antibacterial and anthelmintic effects, providing insight into its potential therapeutic applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Role in Chemical Modification and Analgesic Activity
Research on the chemical modification and analgesic activity of related compounds demonstrates the significance of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate and its analogs in developing new therapeutic agents. Nie et al. (2020) explored modifications to enhance pharmacological profiles, underscoring the compound's importance in medicinal chemistry and drug design efforts (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-9-7-14(8-10-22)20-16(23)21-15-6-4-5-13(11-15)12-19/h4-6,11,14H,7-10H2,1-3H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOOAFCFICRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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